molecular formula C24H29N3O3 B2749880 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1147200-54-1

1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B2749880
CAS No.: 1147200-54-1
M. Wt: 407.514
InChI Key: IJLJCPDYOAXRTF-UHFFFAOYSA-N
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Description

1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, also known as BMBP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BMBP belongs to the family of benzimidazolone derivatives and has been synthesized using a unique method that involves the reaction of 1-butyl-4-chloro-2,6-dimethylbenzene with 2-(3-methoxyphenoxy)ethylamine and 1H-benzimidazole-2-carboxylic acid.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Heterocycles : Benzimidazole derivatives have been utilized as key intermediates in the synthesis of various heterocyclic compounds. For instance, the synthesis of pyrimidines, pyridines, and other five and six-membered heterocycles with masked aldehyde functionality has been achieved using related synthons, showcasing the versatility of benzimidazole compounds in organic synthesis (Mahata et al., 2003).

  • Antimicrobial Activities : Some benzimidazole derivatives have shown promising antimicrobial properties. A study on the synthesis of thiazoles and their fused derivatives revealed antimicrobial activity against bacterial and fungal isolates, indicating the potential of benzimidazole-based compounds in developing new antimicrobials (Wardkhan et al., 2008).

  • Catalytic Activity : Pd(II) complexes with benzimidazole ligands have shown excellent catalytic activity in the Suzuki-Miyaura reaction, highlighting the application of benzimidazole derivatives in catalysis and synthetic chemistry (Shukla et al., 2021).

Material Science

  • Polyimide Synthesis : New aromatic diamine monomers containing the benzimidazole unit have been developed for the synthesis of novel polyimides. These materials exhibit exceptional thermal stability and solubility in common organic solvents, indicating the potential of benzimidazole derivatives in high-performance polymers (Zhang et al., 2005).

Properties

IUPAC Name

1-butyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-3-4-12-26-17-18(15-23(26)28)24-25-21-10-5-6-11-22(21)27(24)13-14-30-20-9-7-8-19(16-20)29-2/h5-11,16,18H,3-4,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLJCPDYOAXRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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